Ethanone, 2,2-dichloro-1-(2-nitrophenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- typically involves the chlorination of 2-nitroacetophenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron (III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination of the acetophenone moiety .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- can be achieved through a similar chlorination process, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2-dichloro-1-(2-aminophenyl)ethanone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,2-dichloro-1-(2-nitrophenyl)acetic acid.
Reduction: 2,2-dichloro-1-(2-aminophenyl)ethanone.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also participate in electrophilic interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-nitrophenyl)-: Similar structure but lacks the chlorine atoms.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chloro and dihydroxyphenyl group instead of the nitro group
Uniqueness
Ethanone, 2,2-dichloro-1-(2-nitrophenyl)- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
66924-63-8 |
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Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H |
InChI Key |
ZJBACJYFQBMYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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